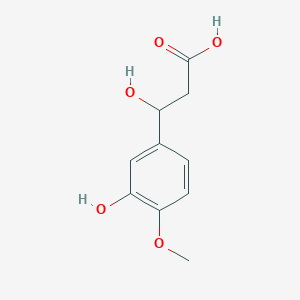
I(2),3-Dihydroxy-4-methoxybenzenepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a phenolic compound that belongs to the class of hydroxycinnamic acids. It is characterized by the presence of a hydroxy group and a methoxy group on the aromatic ring, along with a propanoic acid side chain. This compound is known for its antioxidant properties and is found in various plants and dietary sources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 3-(4-methoxyphenyl)propanoic acid using a suitable oxidizing agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid often involves the microbial transformation of related compounds. For example, certain strains of bacteria can convert 4-hydroxy-3-methoxycinnamic acid into the desired product through enzymatic processes. This biotechnological approach is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups on the aromatic ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its beneficial properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:
4-Hydroxy-3-methoxycinnamic acid:
Uniqueness
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, along with the hydroxy group on the propanoic acid side chain. This structural configuration contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
28030-22-0 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,11-12H,5H2,1H3,(H,13,14) |
InChI Key |
JEXBTMWMYGBBHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)

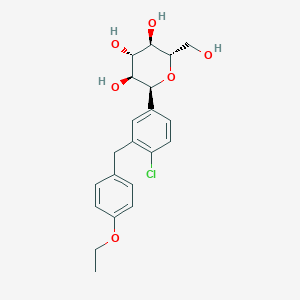
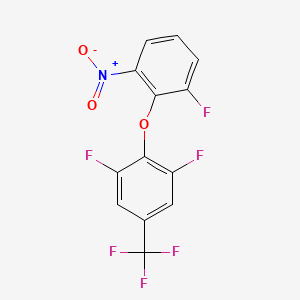
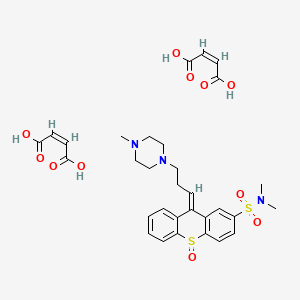
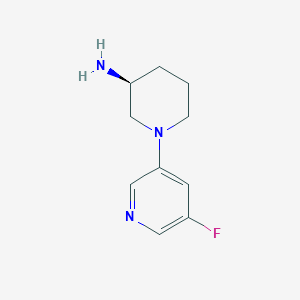
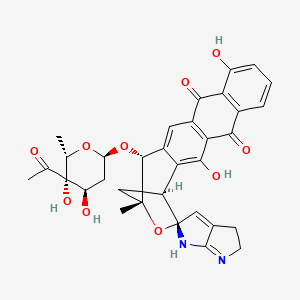
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
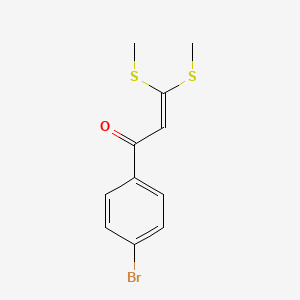


![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
